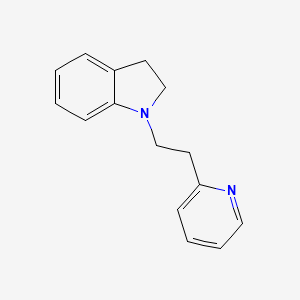

Indoline, 1-(2-(2-pyridyl)ethyl)-

Description

Significance of Indoline (B122111) and Pyridyl Scaffolds in Modern Organic Synthesis

Indoline and pyridine (B92270) frameworks are considered "privileged scaffolds" in medicinal chemistry and materials science. nih.govresearchgate.net

The indoline scaffold, a saturated analog of indole (B1671886), is a core component of numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, antihypertensive, and anti-inflammatory properties. researchgate.netpolimi.it Its three-dimensional structure allows for specific interactions with biological targets. polimi.it The functionalization of the indoline ring system is a key area of research, with methods being developed for selective C(sp³)–H functionalization to create diverse derivatives. chemrxiv.org

The combination of these two scaffolds into a single molecule, as seen in "Indoline, 1-(2-(2-pyridyl)ethyl)-", offers the potential to create hybrid compounds with unique and potentially enhanced properties, drawing from the characteristics of both parent structures. ontosight.ai

Overview of N-Substituted Indolines in Chemical Research

N-substituted indolines, where a substituent is attached to the nitrogen atom of the indoline ring, represent a significant class of compounds in chemical research. The nature of the N-substituent can profoundly influence the molecule's steric and electronic properties, thereby modulating its reactivity and biological activity. chemrxiv.orgnih.gov

Research into N-substituted indolines has explored a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. nih.govresearchgate.net The synthesis of these compounds often involves the N-alkylation or N-arylation of the indoline core. organic-chemistry.org These derivatives are investigated for various applications, including as anti-inflammatory and antioxidant agents. nih.gov Furthermore, the N-substituent can direct the regioselectivity of further functionalization reactions on the indoline ring. chemrxiv.org

Historical Development and Evolution of Indole/Indoline-Pyridyl Architectures

The journey to understanding and synthesizing complex heterocyclic structures like indole and indoline derivatives has a rich history. The study of indole chemistry began in the 19th century with the investigation of the dye indigo. wikipedia.org Adolf von Baeyer first synthesized indole in 1866. wikipedia.orgnih.gov Over the decades, numerous synthetic methods have been developed, including the renowned Fischer indole synthesis. wikipedia.org

The deliberate construction of molecules containing both indole/indoline and pyridine rings is a more recent development, driven by the desire to create novel compounds with specific functions. Early work may have involved the serendipitous discovery of such hybrids, but contemporary research focuses on the rational design and synthesis of these architectures. The development of advanced catalytic methods has been instrumental in enabling the efficient and selective synthesis of these complex molecules. nih.gov For instance, novel hybrid hydrazides and hydrazide-hydrazones combining indole and pyridine nuclei have been designed and synthesized to explore their antimycobacterial activity. nih.gov

Current Research Landscape and Unaddressed Challenges Related to 1-(2-(2-pyridyl)ethyl)indoline

The specific compound, Indoline, 1-(2-(2-pyridyl)ethyl)- , with the CAS number 14845-02-4, is cataloged in chemical databases, and some of its physicochemical properties have been predicted or experimentally determined. epa.govnih.govepa.gov However, a comprehensive body of research focusing exclusively on its synthesis, reactivity, and application appears to be limited in publicly accessible literature.

The current research landscape for related structures, such as other N-substituted indolines and indole-pyridyl hybrids, is vibrant. nih.govnih.gov There is significant interest in their potential as therapeutic agents, particularly as anti-inflammatory and anticancer drugs. ontosight.ainih.gov For example, a related compound, Indoline, 2-methyl-1-(2-(4-pyridyl)ethyl)-, is being investigated for its potential in pharmaceuticals and materials science. ontosight.ai

Unaddressed challenges concerning Indoline, 1-(2-(2-pyridyl)ethyl)- likely include:

Optimized Synthesis: Developing high-yielding and scalable synthetic routes to this specific compound.

Comprehensive Characterization: Thoroughly investigating its photophysical, electronic, and biological properties.

Application Exploration: Systematically screening for potential applications in areas like medicinal chemistry, catalysis, and materials science.

Structure-Activity Relationship Studies: Synthesizing and evaluating a library of derivatives to understand how structural modifications impact its properties.

Future research will likely focus on addressing these gaps to fully unlock the potential of this intriguing molecule.

Compound Information

| Compound Name |

| Indoline, 1-(2-(2-pyridyl)ethyl)- |

| Indoline |

| Pyridine |

| Indole |

| Indoline, 2-methyl-1-(2-(4-pyridyl)ethyl)- |

Chemical and Physical Properties of Indoline, 1-(2-(2-pyridyl)ethyl)-

| Property | Value | Source |

| Molecular Formula | C15H16N2 | nih.gov |

| Molecular Weight | 224.30 g/mol | nih.gov |

| CAS Number | 14845-02-4 | nih.gov |

| Melting Point | 107-118 °C (Predicted) | epa.gov |

| Boiling Point | 346-354 °C (Predicted) | epa.gov |

| Water Solubility | 9.54e-4 g/L (Predicted) | epa.gov |

| LogP (Octanol-Water Partition Coefficient) | 3.23 (Predicted) | epa.gov |

| pKa (Basic) | 6.73 (Predicted) | epa.gov |

| pKa (Acidic) | 3.14 (Predicted) | epa.gov |

| Density | 1.11 g/cm³ (Predicted) | epa.gov |

| Refractive Index | 1.60 (Predicted) | epa.gov |

Structure

3D Structure

Properties

CAS No. |

14845-02-4 |

|---|---|

Molecular Formula |

C15H16N2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

1-(2-pyridin-2-ylethyl)-2,3-dihydroindole |

InChI |

InChI=1S/C15H16N2/c1-2-7-15-13(5-1)8-11-17(15)12-9-14-6-3-4-10-16-14/h1-7,10H,8-9,11-12H2 |

InChI Key |

JZHBBTBIFNAYGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCC3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 2 Pyridyl Ethyl Indoline and Its Chemical Derivatives

Strategies for N-Alkylation of Indoline (B122111) Scaffolds

The introduction of an alkyl group at the nitrogen atom of the indoline core is a fundamental transformation in the synthesis of 1-(2-(2-pyridyl)ethyl)indoline. Various methods have been developed to achieve this, ranging from classical to modern catalytic approaches.

Conventional Alkylation Routes

Traditional methods for the N-alkylation of indolines often rely on the principles of nucleophilic substitution. These routes typically involve the reaction of indoline, acting as a nucleophile, with an appropriate alkyl halide. A common strategy would be the use of 2-(2-chloroethyl)pyridine (B91823) or 2-(2-bromoethyl)pyridine (B1590421) as the alkylating agent. In this reaction, the nitrogen atom of indoline attacks the electrophilic carbon of the haloethylpyridine, displacing the halide and forming the desired N-C bond. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct and to enhance the nucleophilicity of the indoline nitrogen.

While effective, these conventional methods can sometimes be limited by the availability and stability of the haloalkylpyridine precursors and may require harsh reaction conditions.

Transition Metal-Catalyzed N-Arylation/N-Alkylation Approaches

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze N-alkylation reactions, offering milder conditions and broader substrate scopes. For the synthesis of N-alkylated indolines, iron and iridium catalysts have shown particular promise. nih.govorganic-chemistry.orgnih.govnih.gov

One notable approach is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. nih.govnih.gov In this process, a primary alcohol serves as the alkylating agent. An iridium or iron catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ. nih.govorganic-chemistry.org The indoline then reacts with this aldehyde to form an enamine or iminium ion intermediate, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated indoline. researchgate.net This method is highly atom-economical as the only byproduct is water. For instance, iron-catalyzed N-alkylation of indolines with various alcohols has been achieved in good yields. nih.govnih.gov

Palladium-catalyzed reactions have also been extensively used for the N-functionalization of nitrogen-containing heterocycles, including indolines. organic-chemistry.orgrsc.org These methods often involve the coupling of indolines with appropriate partners under the influence of a palladium catalyst and a suitable ligand. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed N-Alkylation of Indolines

| Catalyst System | Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Tricarbonyl(cyclopentadienone) iron complex | Various alcohols | N-alkylated indolines | 31-99 | nih.govnih.gov |

| Iridium complex | Various alcohols | N- and C3-alkylated indolines/indoles | Good to excellent | organic-chemistry.orgnih.gov |

| Fe(OTf)₂ / LiHMDS | 1-chlorooctane | 7-octyl-1-(pyridin-2-yl)indoline | 50 | researchgate.net |

Domino and Cascade Reactions for Indoline Functionalization

Domino and cascade reactions offer an elegant and efficient way to construct complex molecules like functionalized indolines in a single operation, thereby reducing the number of synthetic steps and purification procedures. nih.govnih.gov These reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step.

For the synthesis of the indoline scaffold itself, a domino copper-catalyzed amidation/nucleophilic substitution reaction has been developed. nih.gov This process allows for the construction of the indoline ring from substituted 2-iodophenethyl mesylates in excellent yields. nih.gov While not directly forming the N-(2-(2-pyridyl)ethyl) bond, such strategies are crucial for creating the core indoline structure which can then be further functionalized.

Furthermore, cascade reactions can be employed to functionalize a pre-existing indoline. For example, a cascade arylation/cyclization of indole (B1671886) acetamides with 3-substituted indoles has been developed, showcasing the power of these reactions in building complex indolyl pyrroloindolines. rsc.org

Synthesis of the 2-(2-Pyridyl)ethyl Moiety

The synthesis of the 2-(2-pyridyl)ethyl side chain is the other critical aspect of constructing the target molecule. This can be approached by either building the moiety and then attaching it to the indoline or by forming the ethylene (B1197577) linker from a pyridine (B92270) precursor.

Construction via Pyridine-Directed Functionalization

The direct functionalization of the pyridine ring at the C-2 position is a key strategy. beilstein-journals.orgrsc.org Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution is challenging. beilstein-journals.org However, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool. beilstein-journals.orgnih.gov These methods often use a directing group to guide the catalyst to the desired position. For the synthesis of the 2-(2-pyridyl)ethyl moiety, a common precursor is 2-methylpyridine (B31789).

Methodologies for Ethylene Linker Formation

A prevalent method for forming the ethylene linker is through the reaction of 2-methylpyridine with formaldehyde. chemicalbook.com This condensation reaction yields 2-(2-pyridyl)ethanol, which can then be converted to a more reactive species, such as 2-(2-chloroethyl)pyridine, for subsequent alkylation of indoline.

Another important intermediate is 2-vinylpyridine (B74390). chemicalbook.comwikipedia.orghrkpharmaceutical.com It can be synthesized by the dehydration of 2-(2-pyridyl)ethanol or through the reaction of acrylonitrile (B1666552) and acetylene (B1199291). chemicalbook.comwikipedia.org 2-Vinylpyridine can then undergo several reactions to form the desired ethyl linker. For example, it can be subjected to a Michael addition with indoline, or it can be reduced to form the ethyl group. The addition of nucleophiles to 2-vinylpyridine is facilitated by the electron-withdrawing nature of the pyridine ring. wikipedia.org

A direct synthesis of 2-vinylpyridine from acetylene and acrylonitrile catalyzed by organocobalt compounds has also been reported. google.com This provides a direct route to a key precursor for the 2-(2-pyridyl)ethyl moiety.

Table 2: Synthesis of 2-Vinylpyridine Precursors

| Starting Materials | Catalyst/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methylpyridine, Formaldehyde | High temperature and pressure | 2-(2-Pyridyl)ethanol | - | chemicalbook.com |

| Acrylonitrile, Acetylene | Organocobalt compounds | 2-Vinylpyridine | - | wikipedia.orggoogle.com |

Convergent and Divergent Synthetic Pathways to 1-(2-(2-pyridyl)ethyl)indoline

The construction of the 1-(2-(2-pyridyl)ethyl)indoline framework can be achieved through both convergent and divergent synthetic strategies. These approaches offer flexibility in accessing the target compound and a variety of its derivatives.

A common convergent approach involves the direct N-alkylation of indoline with a pre-functionalized pyridylethyl electrophile. A typical reaction would involve the coupling of indoline with a 2-(2-haloethyl)pyridine, such as 2-(2-bromoethyl)pyridine or 2-(2-chloroethyl)pyridine, often in the presence of a base to neutralize the hydrogen halide byproduct. Another convergent method is the reductive amination of indoline with 2-(pyridin-2-yl)acetaldehyde. This two-step, one-pot process involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent like sodium cyanoborohydride to yield the desired N-alkylated indoline.

Divergent strategies, on the other hand, allow for the synthesis of a library of related compounds from a common intermediate. For instance, a common intermediate could be functionalized at various positions on the indoline or pyridine ring before or after the key N-alkylation step. An example of a divergent approach could start with the synthesis of a common precursor, which is then elaborated into various derivatives.

| Convergent Pathway | Reagents and Conditions | Product | Reference |

| N-Alkylation | Indoline, 2-(2-bromoethyl)pyridine, Base (e.g., K2CO3), Solvent (e.g., DMF) | 1-(2-(2-pyridyl)ethyl)indoline | nih.gov |

| Reductive Amination | Indoline, 2-(pyridin-2-yl)acetaldehyde, NaBH3CN, pH ~6-7 | 1-(2-(2-pyridyl)ethyl)indoline | rsc.org |

| Divergent Pathway | Common Intermediate | Subsequent Reactions | Products | Reference |

| Functionalization | 1-(2-(2-pyridyl)ethyl)indoline | Bromination, Nitration, etc. on the indoline or pyridine ring | Various substituted derivatives | nih.gov |

Stereoselective Synthesis of Chiral 1-(2-(2-pyridyl)ethyl)indoline Analogs

The development of stereoselective methods for the synthesis of chiral 1-(2-(2-pyridyl)ethyl)indoline analogs is crucial, as the stereochemistry of such molecules often dictates their biological activity.

Asymmetric catalysis provides an efficient route to enantiomerically enriched N-alkylated indolines. This can be achieved through the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, which can differentiate between the enantiotopic faces of the prochiral starting materials. For the synthesis of chiral 1-(2-(2-pyridyl)ethyl)indoline analogs, a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) could be employed, where a suitable prochiral pyridylethyl-containing electrophile is reacted with indoline in the presence of a chiral palladium catalyst. nih.gov Alternatively, copper-catalyzed asymmetric N-alkylation has also been shown to be effective for the synthesis of chiral N-alkylated indoles, a strategy that could potentially be adapted for indoline substrates. nih.gov

| Catalyst System | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| Pd2(dba)3·CHCl3 / (R,R)-L2 | Indole, Vinyl aziridine | N-alkylated indole | High | nih.gov |

| CuH / DTBM-SEGPHOS | N-(benzoyloxy)indole, Styrene | N-alkylated indole | High | nih.gov |

The use of chiral auxiliaries is a well-established strategy for controlling stereoselectivity in organic synthesis. e-bookshelf.de In this approach, a chiral molecule is temporarily attached to one of the reactants to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral 1-(2-(2-pyridyl)ethyl)indoline, a chiral auxiliary could be attached to either the indoline nitrogen or the pyridylethyl moiety. For example, a chiral oxazolidinone auxiliary could be attached to the indoline nitrogen, and the subsequent N-alkylation with a pyridylethyl electrophile would proceed with high diastereoselectivity. The chiral auxiliary can then be cleaved to afford the enantiomerically enriched target compound.

| Chiral Auxiliary | Reaction | Diastereoselectivity | Reference |

| Evans Oxazolidinone | Alkylation of N-acyl oxazolidinone enolate | >100:1 | rsc.org |

| (1S)-(-)-β-pinene derived β-ketobutyrate | Friedel-Crafts alkylation of tryptophol | up to 95% ee | youtube.com |

Green Chemistry Principles in the Synthesis of 1-(2-(2-pyridyl)ethyl)indoline Derivatives

The application of green chemistry principles to the synthesis of fine chemicals is of growing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Performing reactions in the absence of a solvent can offer significant environmental and economic benefits. For the synthesis of 1-(2-(2-pyridyl)ethyl)indoline, a solvent-free Michael addition of indoline to 2-vinylpyridine represents a plausible green synthetic route. Such reactions can often be promoted by microwave irradiation or ultrasound, which can lead to shorter reaction times and higher yields. There are reports of solvent-free, metal-free, three-component reactions for the synthesis of indolizines from 2-(pyridin-2-yl)acetates, which showcases the feasibility of such approaches for related heterocyclic systems. organic-chemistry.org

| Reaction Type | Reactants | Conditions | Advantages | Reference |

| Michael Addition | Indoline, 2-Vinylpyridine | Neat, Heat or Microwave | Reduced waste, atom economy | nih.gov |

| Three-component reaction | 2-(Pyridin-2-yl)acetates, Ynals, Alcohols/Thiols | Solvent-free, Metal-free | Atom economy, mild conditions | organic-chemistry.org |

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Engineered enzymes, such as cytochrome P450s, have been shown to catalyze the C-H functionalization of N-substituted indolines with high regio- and stereoselectivity. While a direct biocatalytic synthesis of 1-(2-(2-pyridyl)ethyl)indoline has not been reported, the N-alkylation of indoline has been observed as a side reaction in some enzymatic processes, suggesting that with further enzyme engineering, a direct biocatalytic route could be developed. nih.gov

| Enzyme | Reaction | Selectivity | Reference |

| Engineered CYP119 | C(sp3)-H Functionalization of N-substituted indolines | High regio- and stereoselectivity | |

| P450 BM3 variants | N-alkylation of anilines | High | nih.gov |

Sustainable Reagent Development

The development of sustainable synthetic methodologies for N-substituted indolines, including 1-(2-(2-pyridyl)ethyl)indoline, is a key focus in modern organic chemistry, aligning with the principles of green chemistry to minimize environmental impact. This involves the use of eco-friendly reagents, catalysts, and solvents, as well as innovative reaction conditions that improve efficiency and reduce waste.

Recent advancements have highlighted several promising strategies for the sustainable N-alkylation of indolines and related nitrogen heterocycles. These methods offer greener alternatives to traditional synthetic routes, which often rely on hazardous reagents and harsh conditions.

One significant area of development is the use of transition metal-catalyzed N-alkylation reactions that employ alcohols as alkylating agents. organic-chemistry.orgrsc.org This approach is highly atom-economical as the only byproduct is water. For instance, an iridium-catalyzed reaction enables the N-alkylation of indolines with alcohols in water, a benign solvent. organic-chemistry.orgnih.gov This method proceeds via a tandem dehydrogenation of the N-heterocycle and the alcohol. organic-chemistry.org Similarly, palladium complexes have been effectively used as catalysts for the N-alkylation of amines with alcohols through a hydrogen auto-transfer mechanism, further demonstrating the utility of this sustainable approach. rsc.org

Flow chemistry represents another powerful tool for the sustainable synthesis of indoline derivatives. epa.govresearchgate.net By utilizing continuous-flow reactors, it is possible to significantly enhance reaction efficiency, minimize the use of carcinogenic reagents, and reduce reaction times from days to minutes. epa.gov For example, the N-alkylation of an indoline nitrogen has been optimized in a purpose-built flow reactor, achieving nearly complete conversion with a tenfold reduction in the amount of a hazardous alkylating agent. epa.govresearchgate.net

Furthermore, the principles of green chemistry are being broadly applied to the synthesis of both the indoline and pyridine moieties. nih.govtandfonline.comtandfonline.comresearchgate.net Methodologies such as microwave-assisted synthesis, the use of green catalysts, and solvent-free or aqueous reaction conditions are becoming increasingly prevalent for the construction of these heterocyclic frameworks. tandfonline.comresearchgate.netresearchgate.net Iron-catalyzed C-H alkylation of indoles offers an additive-free approach in renewable solvents, showcasing progress in creating privileged alkylated indole structures with high regioselectivity. rsc.org

The table below summarizes key findings from recent research on sustainable synthetic methods applicable to the preparation of 1-(2-(2-pyridyl)ethyl)indoline and its derivatives.

| Sustainable Approach | Catalyst/Reagent | Substrates | Solvent | Key Findings & Advantages |

| Iridium-Catalyzed N-Alkylation | Iridium Complex | Indolines, Alcohols | Water | Eco-friendly alternative to traditional methods; proceeds via tandem dehydrogenation. organic-chemistry.orgnih.gov |

| Palladium-Catalyzed N-Alkylation | Palladium(II) Complex | Amines, Alcohols | Not specified | Utilizes a hydrogen auto-transfer mechanism; water is the only byproduct. rsc.org |

| Flow Chemistry N-Alkylation | Not applicable | Indoline, 1,2-dibromoethane | Not specified | Reduces carcinogenic reagent use by a factor of 10; significantly shortens reaction time. epa.govresearchgate.net |

| Microwave-Assisted Synthesis | Various | Indole precursors | Various/Solvent-free | Rapid, environmentally friendly, and efficient for synthesizing indole and its derivatives. tandfonline.comtandfonline.com |

| Iron-Catalyzed C-H Alkylation | Iron Catalyst | Indoles, Alkenes | 2-MeTHF (a green solvent) or solvent-free | Additive-free, high regioselectivity, and compatible with various functional groups. rsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 1 2 2 Pyridyl Ethyl Indoline Systems

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. researchgate.net For systems like 1-(2-(2-pyridyl)ethyl)indoline, advanced NMR techniques offer a deeper understanding of their three-dimensional structure and behavior in solution and the solid state.

2D NMR Experiments (e.g., NOESY, ROESY) for Conformational Analysis and Proximity Studies

Two-dimensional (2D) NMR experiments are instrumental in unraveling the spatial relationships between atoms within a molecule. creative-biostructure.com Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for determining the conformation of flexible molecules like 1-(2-(2-pyridyl)ethyl)indoline by detecting through-space interactions between protons that are in close proximity (typically within 5 Å). creative-biostructure.comcolumbia.edulibretexts.org

The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting protons, providing a sensitive measure of their spatial separation. creative-biostructure.comcolumbia.edu For 1-(2-(2-pyridyl)ethyl)indoline, NOESY experiments can reveal the preferred orientation of the pyridyl and indoline (B122111) rings relative to each other. By analyzing the cross-peaks between the protons on the ethyl bridge and the aromatic protons of both ring systems, researchers can deduce the dominant conformers in solution.

For instance, a strong NOE between a proton on the pyridyl ring and a proton on the indoline ring would indicate that these two parts of the molecule are spatially close. Conversely, the absence of such a cross-peak would suggest a more extended conformation. ROESY experiments are often preferred for medium-sized molecules where the NOE may be close to zero, as the ROE is always positive. columbia.edu

A hypothetical NOESY analysis of 1-(2-(2-pyridyl)ethyl)indoline might reveal key through-space correlations that define its conformational preferences.

Table 1: Hypothetical NOESY Correlations and Inferred Proximity for 1-(2-(2-pyridyl)ethyl)indoline

| Interacting Protons | Observed NOE Intensity | Inferred Proximity | Conformational Implication |

| Pyridyl H-6 & Indoline H-7 | Strong | Close | Folded conformation where the pyridyl and indoline rings are in proximity. |

| Ethyl CH₂ (pyridyl side) & Indoline H-2 | Medium | Moderate | Indicates a specific rotational state around the C-C bond of the ethyl bridge. |

| Ethyl CH₂ (indoline side) & Pyridyl H-3 | Weak | Distant | Suggests that this particular interaction is less favored in the dominant conformation. |

These data, when integrated, allow for the construction of a three-dimensional model of the molecule's preferred shape in solution. researchgate.net

Solid-State NMR for Packing and Intermolecular Interactions

Solid-state NMR (ssNMR) provides valuable information about the structure and packing of molecules in the solid state, which can differ significantly from their conformation in solution. researchgate.net By analyzing the chemical shifts and spin-spin coupling interactions in a solid sample, ssNMR can elucidate intermolecular interactions that govern the crystal packing. nih.govresearchgate.net

For 1-(2-(2-pyridyl)ethyl)indoline systems, ssNMR can be used to:

Determine the conformation in the crystal lattice: The conformation observed in the solid state may be different from that in solution due to packing forces.

Identify intermolecular hydrogen bonds: Interactions between the nitrogen atoms and nearby protons on adjacent molecules can be detected.

Probe π-π stacking interactions: The arrangement of the aromatic pyridyl and indoline rings in the crystal can be inferred from ssNMR data.

Advanced ssNMR experiments, often coupled with computational modeling, are required to fully interpret the complex spectra of such compounds. nih.gov

Dynamic NMR for Rotational Barriers and Fluxional Processes

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes, such as bond rotations and conformational changes. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these dynamic processes.

In the case of 1-(2-(2-pyridyl)ethyl)indoline, DNMR can be employed to investigate the rotational barriers around the single bonds of the ethyl linker. At low temperatures, the rotation may be slow on the NMR timescale, resulting in separate signals for protons in different rotational conformers. As the temperature is increased, the rotation becomes faster, and the signals coalesce into a single, averaged peak. By analyzing the line shapes of these signals at different temperatures, the activation energy for the rotational process can be calculated. This provides quantitative information about the flexibility of the molecule and the relative stability of its different conformations.

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of molecules and for elucidating reaction pathways by identifying intermediates and products with high accuracy. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. unt.edu This technique is invaluable for structural elucidation, as the fragmentation pattern provides a "fingerprint" of the molecule.

For 1-(2-(2-pyridyl)ethyl)indoline, MS/MS can be used to:

Confirm the molecular structure: The fragmentation pattern can be rationalized based on the known structure of the molecule.

Identify unknown related compounds: By comparing the fragmentation patterns of unknown compounds to that of the parent compound, structural similarities can be identified.

Distinguish between isomers: Different isomers will often produce unique fragmentation patterns.

The fragmentation of 1-(2-(2-pyridyl)ethyl)indoline would likely involve cleavage of the ethyl linker and fragmentation of the heterocyclic rings. The resulting fragment ions can be analyzed to piece together the original structure.

Table 2: Plausible Fragmentation Pathways for 1-(2-(2-pyridyl)ethyl)indoline in MS/MS

| Precursor Ion (m/z) | Fragmentation Process | Product Ion (m/z) | Neutral Loss |

| 224.13 | Benzylic cleavage | 118.07 (Indolinyl cation) | C₇H₈N (Pyridylmethyl radical) |

| 224.13 | Cleavage alpha to pyridyl N | 93.06 (Pyridylmethyl cation) | C₈H₉N (Indolinyl radical) |

| 224.13 | McLafferty-type rearrangement | 120.08 (Indoline) | C₇H₆N (Vinylpyridine) |

Isotope Labeling Studies for Mechanistic Investigations

Isotope labeling is a technique where one or more atoms in a molecule are replaced with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H). wikipedia.org When combined with mass spectrometry, this technique can provide detailed mechanistic information about chemical reactions. nih.govacs.org By tracing the path of the labeled atoms, it is possible to determine which bonds are broken and formed during a reaction. wikipedia.org

In the context of studying the reactions of 1-(2-(2-pyridyl)ethyl)indoline, isotope labeling could be used to:

Elucidate reaction mechanisms: By labeling specific positions in the molecule, the fate of those atoms during a reaction can be tracked. For instance, labeling the ethyl bridge with ¹³C could help determine if this part of the molecule is incorporated into the final product or is lost as a fragment.

Follow metabolic pathways: In biological systems, isotope labeling can be used to trace the metabolism of a compound. nih.gov

Distinguish between different reaction pathways: If a reaction can proceed through multiple pathways, isotope labeling can help to determine the dominant pathway.

The use of stable isotopes in conjunction with high-resolution mass spectrometry provides a powerful and versatile approach for gaining deep mechanistic insights into the chemical transformations of 1-(2-(2-pyridyl)ethyl)indoline and related compounds. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a molecule in the solid state. For a compound like 1-(2-(2-pyridyl)ethyl)indoline, a single-crystal X-ray diffraction study would provide a wealth of information regarding its molecular geometry, bond lengths, bond angles, and the packing of molecules within the crystal lattice.

In the crystalline state, the supramolecular architecture of 1-(2-(2-pyridyl)ethyl)indoline would be dictated by a variety of non-covalent interactions. Given the structural components of the molecule, several key interactions can be anticipated. The nitrogen atom of the pyridine (B92270) ring is a potential hydrogen bond acceptor. rsc.org Consequently, weak C-H···N hydrogen bonds involving aromatic or aliphatic C-H donors from neighboring molecules are likely to be a significant feature in the crystal packing.

The flexible ethyl bridge connecting the indoline and pyridine rings allows for a degree of conformational freedom. X-ray crystallography would reveal the preferred conformation of this linker in the solid state. The torsion angles around the C-C and C-N bonds of the ethyl group would define its geometry, which could range from an extended, anti-periplanar conformation to a more folded, gauche conformation.

A hypothetical crystal structure determination for 1-(2-(2-pyridyl)ethyl)indoline might yield crystallographic data similar to what is observed for other substituted indoline derivatives. researchgate.net An example of potential crystallographic parameters is presented in the table below, based on typical values for related organic compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| V (ų) | 1290 |

| Z | 4 |

This table presents hypothetical data for illustrative purposes.

Vibrational Spectroscopy (IR, Raman) for Specific Bond Analyses and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and bonding arrangements. These complementary techniques are invaluable for characterizing the 1-(2-(2-pyridyl)ethyl)indoline system.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule that involve a change in dipole moment. Raman spectroscopy, on the other hand, detects the inelastic scattering of monochromatic light, with the frequency shifts corresponding to vibrational modes that involve a change in the polarizability of the molecule. For a molecule with a center of inversion, IR and Raman active modes are mutually exclusive. However, for a molecule with lower symmetry, such as 1-(2-(2-pyridyl)ethyl)indoline, many vibrational modes will be active in both IR and Raman spectra. aps.org

The IR and Raman spectra of 1-(2-(2-pyridyl)ethyl)indoline would be expected to show a combination of the characteristic vibrations of the indoline and pyridine moieties. The high-frequency region (above 3000 cm⁻¹) would feature C-H stretching vibrations of the aromatic and aliphatic protons. The aromatic C-H stretches typically appear between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl bridge and the indoline ring would be found between 3000 and 2850 cm⁻¹.

The fingerprint region (below 1650 cm⁻¹) is particularly rich in information. Aromatic C=C and C=N stretching vibrations of the pyridine and benzene (B151609) rings are expected in the 1600-1450 cm⁻¹ range. researchgate.netresearchgate.net The ring breathing modes of pyridine, which are particularly strong and sharp in the Raman spectrum, typically appear around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net The C-N stretching vibrations of the indoline nitrogen and the ethyl linker would also be present in this region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, would be observed at lower wavenumbers (900-650 cm⁻¹). researchgate.net

Vibrational spectroscopy is also a powerful tool for monitoring chemical reactions. For instance, during the synthesis of 1-(2-(2-pyridyl)ethyl)indoline, the disappearance of the N-H stretching vibration of the starting indoline and the appearance of the characteristic pyridine ring modes could be monitored in real-time to track the progress of the reaction.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | IR, Raman |

| Pyridine Ring Breathing | ~1030, ~1000 | Raman (strong) |

| C-N Stretch | 1350 - 1200 | IR, Raman |

| Aromatic C-H Out-of-Plane Bend | 900 - 650 | IR (strong) |

This table provides expected ranges based on literature values for similar functional groups. aps.orgresearchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Studies

Circular dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light by a sample. A non-racemic sample of a chiral molecule will absorb the two types of polarized light differently, resulting in a CD spectrum.

The parent compound, 1-(2-(2-pyridyl)ethyl)indoline, is achiral and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example, by substitution on the ethyl bridge or at the C2 or C3 position of the indoline ring, the resulting enantiomers would produce mirror-image CD spectra.

CD spectroscopy is particularly sensitive to the three-dimensional arrangement of chromophores within a molecule. In a chiral derivative of 1-(2-(2-pyridyl)ethyl)indoline, the indoline and pyridine rings act as chromophores. The electronic transitions of these chromophores would give rise to CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are highly dependent on the spatial relationship between the chromophores, which is dictated by the conformation of the ethyl linker.

Therefore, for a chiral derivative, CD spectroscopy could be employed to:

Determine the absolute configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute stereochemistry of the chiral center could be assigned.

Study conformational changes: The conformation of the flexible ethyl bridge can be influenced by factors such as solvent polarity and temperature. These conformational changes would alter the spatial arrangement of the indoline and pyridine chromophores, leading to changes in the CD spectrum. Thus, CD spectroscopy can be used to probe the conformational dynamics of chiral derivatives in solution.

For instance, a positive Cotton effect in a particular spectral region might be associated with a specific folded conformation, while a negative Cotton effect could indicate a more extended conformation. By monitoring the CD spectrum under different conditions, valuable insights into the conformational preferences and flexibility of the molecule can be obtained.

Theoretical and Computational Investigations of 1 2 2 Pyridyl Ethyl Indoline

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can provide valuable insights into molecular properties and reactivity.

Frontier Orbital Analysis

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity.

In the context of 1-(2-(2-pyridyl)ethyl)indoline, the HOMO is likely to be localized on the electron-rich indoline (B122111) ring, which is known to be a good electron donor. Conversely, the LUMO is expected to be centered on the electron-deficient pyridine (B92270) ring, a known electron-accepting moiety.

Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gaps for Indoline and Pyridine Derivatives (Calculated using DFT)

| Compound/Fragment | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Indoline Dyes (Range) | -4.90 to -5.10 | -2.87 to -3.10 | ~2.00 - 2.23 | researchgate.net |

| 2,2'-bipyridine | -6.78 | -0.65 | 6.13 | researchgate.net |

| Amino-substituted bipyridine | -5.79 | -0.34 | 5.45 | researchgate.net |

This data is illustrative and derived from studies on related compounds. The exact values for 1-(2-(2-pyridyl)ethyl)indoline would require specific computational analysis.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule can be visualized using molecular electrostatic potential (MEP) maps. These maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net

For 1-(2-(2-pyridyl)ethyl)indoline, the MEP would likely show a region of high electron density around the nitrogen atom of the pyridine ring, making it a potential site for electrophilic attack or hydrogen bonding. libretexts.orgscribd.com The indoline moiety, particularly the benzene (B151609) ring, would also exhibit regions of negative potential. The hydrogen atoms of the ethyl linker and the aromatic rings would show positive electrostatic potential. Understanding the electrostatic potential is crucial for predicting intermolecular interactions and the initial steps of chemical reactions. nih.gov

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static and can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Rotational Isomerism of the Ethyl Linker

The ethyl linker connecting the indoline and pyridine rings in 1-(2-(2-pyridyl)ethyl)indoline allows for rotational isomerism. The rotation around the C-C and C-N bonds of this linker will lead to different spatial arrangements of the two heterocyclic rings relative to each other. These different arrangements, or rotamers, will have different energies.

Computational studies on similar molecules with ethyl linkers have shown that the rotational barriers are influenced by steric hindrance and electronic effects between the connected ring systems. rsc.orgmsu.edu A potential energy surface can be calculated by systematically rotating the dihedral angles of the ethyl linker to identify the low-energy conformations (energy minima) and the transition states between them (energy maxima). The most stable conformer will be the one that minimizes steric clashes and maximizes favorable electronic interactions between the indoline and pyridine moieties.

Tautomerism and Aromaticity Studies

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. In the context of the pyridine moiety, tautomerism is a possibility, for instance, if substituents like a hydroxyl group were present. chemtube3d.com Computational studies on pyridinethiones have shown that the thione form is generally more stable than the thiol tautomer. acs.orgnih.gov For the parent 1-(2-(2-pyridyl)ethyl)indoline, significant tautomerism is not expected.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can be a powerful tool to predict the reactivity of a molecule and to elucidate potential reaction pathways. By analyzing the electronic structure and other calculated properties, one can identify the most likely sites for chemical reactions.

Based on the frontier orbital analysis, the electron-rich indoline ring would be susceptible to electrophilic attack, while the electron-deficient pyridine ring would be a target for nucleophilic attack. The nitrogen atom of the pyridine ring, with its localized lone pair, is a primary site for protonation and coordination to metal ions.

Computational methods can also be used to model the transition states of potential reactions, allowing for the calculation of activation energies and the determination of the most favorable reaction pathways. For example, in a reaction involving an electrophile, calculations could compare the energy barriers for attack at different positions on the indoline ring to predict the regioselectivity of the reaction. Recent studies have shown the utility of DFT in understanding the photocatalytic conversion of indoline to indole (B1671886), highlighting the potential for such reactions. acs.orgacs.org

Transition State Characterization

The characterization of transition states is fundamental to understanding the reaction mechanisms involving a molecule. For a compound like 1-(2-(2-pyridyl)ethyl)indoline, this would typically involve computational modeling to identify the high-energy structures that exist transiently between reactants and products during a chemical transformation, such as its synthesis or degradation.

Using quantum mechanical methods like Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction. A transition state is identified as a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Key parameters calculated to characterize a transition state include its geometry (bond lengths and angles), vibrational frequencies (where one imaginary frequency corresponds to the motion along the reaction coordinate), and the energy barrier (activation energy).

For instance, studies on the formation of other substituted indolines or pyridines have used DFT to elucidate reaction pathways. A theoretical study on the formation of a pyridyl-cholestane derivative successfully identified key intermediates and transition states, determining that a cyclization step had the highest activation energy, thus acting as the rate-determining step of the reaction. nih.gov Similarly, research on iridium porphyrin-catalysed carbene insertion into N-methyl indoline involved detailed analysis of transition state geometries to understand the reaction's selectivity. nih.gov Such an analysis for 1-(2-(2-pyridyl)ethyl)indoline would provide crucial insights into its formation and reactivity, but specific data is currently unavailable.

Reaction Energetics and Kinetics

This area of study focuses on the energy changes that occur during a chemical reaction and the rate at which the reaction proceeds. Computational chemistry provides powerful tools to predict these properties.

Kinetics: The rate of a reaction is determined by the activation energy (Ea), which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction. Kinetic parameters can be calculated using transition state theory. Studies on the atmospheric oxidation of indole have combined quantum chemical calculations with kinetic modeling to determine reaction rates with atmospheric radicals like •OH and •Cl. copernicus.orgresearchgate.net Another study on the dissociation of propylene (B89431) glycol ethyl ether investigated the kinetic parameters for numerous reaction pathways, identifying the most favorable routes based on activation barriers. researchgate.net A similar investigation for 1-(2-(2-pyridyl)ethyl)indoline would quantify its stability and reactivity, but such specific kinetic data has not been published.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ethz.ch This approach allows for the investigation of the dynamic behavior of 1-(2-(2-pyridyl)ethyl)indoline and how it is influenced by its environment, particularly solvents.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movements. This provides a detailed view of conformational changes, molecular flexibility, and interactions with surrounding solvent molecules. For 1-(2-(2-pyridyl)ethyl)indoline, with its rotatable bonds connecting the indoline and pyridine rings, MD simulations could reveal preferred conformations and the energy barriers between them.

Solvent effects are crucial as they can significantly influence a molecule's structure and reactivity. MD simulations explicitly model solvent molecules, capturing interactions like hydrogen bonding and van der Waals forces. For example, a theoretical investigation of indole in dichloromethane (B109758) and other solvents used MD simulations to show that the molecule's stability was highest in water and methanol. nih.gov Another study on a related compound, 2-(2'-pyridyl)indole, employed MD simulations to understand its rotamerization and the structure of its complexes with alcohol solvents. researchgate.net Such simulations for 1-(2-(2-pyridyl)ethyl)indoline would clarify its behavior in different chemical environments, which is essential for applications in materials or medicinal chemistry, but this specific research has not been performed.

Quantum Chemical Topology Analysis for Bonding Insights

Quantum Chemical Topology analysis provides a rigorous framework for analyzing the electron density distribution in a molecule to define chemical bonds and atomic interactions. The most prominent method in this field is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. amercrystalassn.orgwiley-vch.de

QTAIM partitions a molecule into atomic basins based on the topology of the electron density (ρ). The analysis focuses on critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei, along with a "bond path" of maximum electron density connecting them, is a necessary and sufficient condition for the existence of a chemical bond. wiley-vch.de

The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative insights into the nature of the bond.

ρ(r): The value of the electron density at the BCP correlates with the bond order or strength.

∇²ρ(r): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a shared interaction, typical of covalent bonds. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions.

QTAIM analysis has been applied to study hydrogen bonding and other noncovalent interactions in various systems. researchgate.netorientjchem.org For 1-(2-(2-pyridyl)ethyl)indoline, a QTAIM analysis could precisely characterize the covalent bonds within the indoline and pyridine rings and the ethyl linker. Furthermore, it could identify and quantify any intramolecular noncovalent interactions, such as weak hydrogen bonds, that might influence the molecule's preferred conformation. However, no published studies have applied QTAIM to this specific compound.

Reactivity and Mechanistic Studies of 1 2 2 Pyridyl Ethyl Indoline Transformations

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Indoline (B122111) and Pyridyl Moieties

The differing electronic nature of the indoline and pyridine (B92270) rings governs the regioselectivity of aromatic substitution reactions. The indoline ring is generally more susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic substitution.

The indoline moiety, with its electron-donating nitrogen atom, activates the aromatic ring towards electrophilic substitution. The lone pair of electrons on the nitrogen increases the electron density of the benzene (B151609) ring, particularly at the positions ortho and para to the nitrogen. Therefore, electrophilic attack is predicted to occur preferentially at the C5 and C7 positions of the indoline ring.

Conversely, the pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of its nitrogen atom. Direct electrophilic substitution on pyridine is often challenging and requires harsh reaction conditions. When it does occur, substitution is generally directed to the C3 and C5 positions.

In the context of 1-(2-(2-pyridyl)ethyl)indoline, the activating effect of the indoline nitrogen is expected to dominate, making the indoline ring the primary site of electrophilic attack. The -(2-(2-pyridyl)ethyl) substituent at the N1 position will also exert an electronic and steric influence on the regioselectivity.

For nucleophilic aromatic substitution, the pyridine ring is the more reactive site. The electron-deficient nature of the pyridine ring, particularly at the C2, C4, and C6 positions, makes it susceptible to attack by nucleophiles. In 1-(2-(2-pyridyl)ethyl)indoline, the C2' and C6' positions of the pyridine ring are the most likely sites for nucleophilic attack. The indoline ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.

A study on the nitration of pyridine derivatives using nitronium ion (NO₂⁺) through molecular electron density theory indicated that these reactions proceed via a stepwise polar mechanism with the formation of a labile tetrahedral cation intermediate. While the nitration of pyridine itself has a low activation Gibbs free energy, in a strongly acidic medium, the pyridine is protonated, leading to strong nucleophilic deactivation, thus preventing the reaction. rsc.org

The choice of catalysts and reagents is crucial in directing the outcome of substitution reactions on 1-(2-(2-pyridyl)ethyl)indoline. For electrophilic substitutions on the indoline ring, common electrophilic reagents such as nitric acid/sulfuric acid for nitration, bromine in a non-polar solvent for halogenation, and acyl chlorides with a Lewis acid for Friedel-Crafts acylation would likely be employed.

For nucleophilic aromatic substitution on the pyridine ring, strong nucleophiles are typically required. The reactivity can be enhanced by the use of activating groups on the pyridine ring or through the formation of N-oxides. The synthesis of spiro[indoline-pyridine]-dicarboxylates has been achieved through Lewis acid-catalyzed reactions, demonstrating the utility of catalysts in mediating complex transformations involving these ring systems. nih.gov

While no specific experimental data for these reactions on 1-(2-(2-pyridyl)ethyl)indoline are available in the searched literature, the general principles of heterocyclic chemistry provide a strong predictive framework for its reactivity.

Oxidation and Reduction Pathways of the Indoline and Pyridyl Rings

The presence of two nitrogen-containing heterocyclic rings offers multiple sites for oxidation and reduction, with selectivity being a key challenge.

The nitrogen atoms in both the indoline and pyridine rings can be oxidized to their corresponding N-oxides. The indoline nitrogen, being more electron-rich, is generally more susceptible to oxidation. Selective oxidation of the pyridine nitrogen can be achieved, and pyridine N-oxides are valuable intermediates for further functionalization. nih.govresearchgate.net For instance, a catalyst-free oxidation of various pyridine derivatives to their N-oxides using 1,1,2,2-tetrahydroperoxy-1,2-diphenylethane has been developed, showing tolerance for various functional groups under mild conditions. researchgate.net

Enzymatic approaches also offer a green and efficient strategy for the site-selective oxidation of quinoline (B57606) and its derivatives, which could potentially be applied to 1-(2-(2-pyridyl)ethyl)indoline. rsc.org Iron-catalyzed oxidation of N-alkylated indolines to the corresponding indoles has also been reported, utilizing TEMPO and t-BuOOH. nih.gov

Catalytic hydrogenation can reduce either or both of the heterocyclic rings. The pyridine ring is more readily hydrogenated than the benzene ring of the indoline moiety. Catalytic hydrogenation of pyridines over palladium on carbon (Pd/C) or platinum oxide (PtO₂) typically yields piperidines. researchgate.netnih.gov A synergistic Pd-C catalytic hydrogenation of 4-pyridinecarboxamides to 4-piperidinecarboxamide hydrochlorides has been developed under mild conditions. researchgate.net

The indoline ring can be further reduced to octahydroindole, though this generally requires more forcing conditions. The selective hydrogenation of the pyrrole (B145914) ring of indole (B1671886) to give indoline is a well-established transformation, often carried out with catalysts like Pt/C in the presence of an acid. nih.gov The selective hydrogenation of the indoline ring in the presence of the pyridine ring, or vice versa, would depend on the specific catalyst and reaction conditions employed. For example, a study on the catalytic hydrogenation of unprotected indoles in water using Pt/C and p-toluenesulfonic acid demonstrated excellent yields of the corresponding indolines. nih.gov

Dehydrogenation of the indoline ring to form the corresponding indole derivative is also a common transformation, often achieved using oxidizing agents or catalytic methods.

C-H Activation and Functionalization Studies

Direct C-H functionalization offers an atom-economical approach to modify the scaffold of 1-(2-(2-pyridyl)ethyl)indoline. Both the indoline and pyridine rings possess C-H bonds that can be targeted for functionalization.

For the pyridine ring, C-H arylation and alkylation are important transformations. Palladium-catalyzed C-H arylation of pyridines has been shown to be highly regioselective, with the outcome influenced by the electronic character of the C-H bonds and the heteroarene ring. nih.govbeilstein-journals.org For instance, a catalytic protocol for the C-H arylation of pyridines with electron-withdrawing substituents has been developed, showing excellent regioselectivity at the 3- and 4-positions. nih.gov Late-stage C-H alkylation of heterocycles, including pyridines, has been achieved via oxidative homolysis of 1,4-dihydropyridines, demonstrating the feasibility of introducing alkyl groups under mild conditions. nih.gov

The indoline ring also presents opportunities for C-H functionalization. Directed C-H functionalization, where a directing group guides a metal catalyst to a specific C-H bond, is a powerful strategy. While no specific studies on 1-(2-(2-pyridyl)ethyl)indoline were found, rhodium-catalyzed direct functionalization of aniline (B41778) C-H bonds with α-diazo compounds to form ortho-alkylated anilines or indoles has been reported, showcasing the potential for C-H alkylation on the benzene portion of the indoline. rsc.org

The development of specific catalysts and reaction conditions for the selective C-H functionalization of either the indoline or the pyridine ring within 1-(2-(2-pyridyl)ethyl)indoline remains an area for future research.

Directed C-H Activation via the Pyridyl Nitrogen

The nitrogen atom within the pyridyl group of 1-(2-(2-pyridyl)ethyl)indoline plays a crucial role in directing transition metal catalysts to specific C-H bonds for activation. This directed approach allows for highly regioselective functionalization that would otherwise be challenging to achieve.

Transition metal-mediated C-H activation is a significant synthetic methodology, with palladium-catalyzed C-H activation being a particularly powerful tool. rsc.org The ortho position of a 2-substituted pyridine is a prime target for C-H activation due to its electronic and steric properties, enabling mild and selective transformations. rsc.org In the context of the indoline derivative, the pyridyl nitrogen acts as a coordinating site for a metal catalyst, bringing the catalytic center in close proximity to specific C-H bonds on the indoline ring system. This chelation-assisted strategy is a common and effective way to achieve regioselectivity in C-H functionalization reactions. acs.org

Research has shown that functionalizations tend to occur at the less-hindered sp² C-H bond ortho to a directing group. acs.org For 1-(2-(2-pyridyl)ethyl)indoline, this would typically be the C7-H bond of the indoline core. The general mechanism involves the coordination of the pyridyl nitrogen to the metal center, followed by the oxidative addition of the targeted C-H bond to the metal, forming a metallacyclic intermediate. This intermediate can then undergo various transformations, such as coupling with other reagents, before reductive elimination regenerates the catalyst and yields the functionalized product.

A new method for preparing 2,2-disubstituted indolines from 2-phenylethylamines has been developed using palladium catalysis, where imines derived from 2-pyridinecarboxaldehyde (B72084) are formed in situ to direct a C-H activation process. nih.gov This highlights the utility of the pyridyl directing group in facilitating intramolecular C-H functionalization.

Remote C-H Functionalization

While directed C-H activation typically occurs at positions ortho to the directing group, remote C-H functionalization at positions further away (meta or para) presents a greater challenge due to the need to overcome the inherent directing influence of the heteroatom. chemrxiv.org The intrinsic electronic properties of pyridines often hinder meta-C-H functionalization. nih.gov

Strategies to achieve remote C-H functionalization often involve the temporary modification of the substrate to alter its electronic properties or the use of specialized catalytic systems. One approach involves the temporary conversion of pyridines into electron-rich intermediates, which then undergo regioselective electrophilic functionalization. nih.gov While specific studies on remote C-H functionalization of 1-(2-(2-pyridyl)ethyl)indoline are not extensively detailed in the provided results, the general principles of remote functionalization of pyridinic compounds are relevant. These methods often require overcoming the strong directing influence of the nitrogen atom. chemrxiv.org

Ring-Opening and Rearrangement Reactions of the Indoline Core

The indoline core can undergo a variety of ring-opening and rearrangement reactions, leading to the formation of diverse molecular architectures. For instance, iron(III)-catalyzed ring-opening of 2-substituted indoles followed by annulation with 1,2-diaminoarenes can produce 2-aminoaryl quinoxalines. acs.org This process involves the cleavage of the C–N bond within the indoline ring. acs.org

Mechanisms of C-C and C-N Bond Formation Reactions Involving the Compound

The formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and the reactivity of 1-(2-(2-pyridyl)ethyl)indoline is central to several such transformations.

C-C Bond Formation: Palladium-catalyzed C-H silylation of 1-(2-iodophenyl)-1H-indoles has been developed, providing access to silicon-containing indoles. acs.org The mechanism of C-H activation often involves the coordination of a directing group, like the pyridyl nitrogen in 1-(2-(2-pyridyl)ethyl)indoline, to the palladium catalyst. rsc.org A plausible mechanistic pathway for rhodium-catalyzed C-H alkenylation involves coordination of an imine to the catalyst, followed by oxidative addition of the C-H bond to give a rhodium-hydride intermediate. nih.gov Subsequent migratory insertion of an alkyne leads to the formation of a new C-C bond. nih.gov

C-N Bond Formation: Copper-catalyzed methods have been reported for the direct C-N bond formation at the C-3 position of imidazo[1,2-a]pyridines. nih.gov Preliminary mechanistic experiments suggest that this reaction proceeds through a C-3 radical functionalization. nih.gov While this example does not directly involve the indoline of interest, it showcases a relevant C-N bond-forming reaction on a related heterocyclic system. The synthesis of indolines from primary phenylethylamines via a palladium-catalyzed C-H functionalization process also involves the formation of a C-N bond during the cyclization step. nih.gov

Kinetic and Thermodynamic Studies of Chemical Transformations

Thermodynamic and kinetic parameters for the polymorphic transformation of famotidine (B1672045) have been studied, revealing that grinding can induce a phase change from one polymorphic form to another in a zero-order process. nih.gov While this study is on a different compound, it demonstrates the types of kinetic and thermodynamic analyses that can be applied to understand solid-state transformations. Theoretical investigations into the dissociation of propylene (B89431) glycol ethyl ether have also been conducted to determine kinetic and thermodynamic parameters for various reaction pathways. researchgate.net Such computational studies can be valuable for understanding the reaction mechanisms of complex organic molecules like 1-(2-(2-pyridyl)ethyl)indoline.

Table of Reaction Parameters

| Reaction Type | Catalyst System | Key Mechanistic Feature | Kinetic/Thermodynamic Data |

| C-H Thiolation/Selenenylation | Cu(OAc)₂ | Regioselective functionalization at C7 | Not specified |

| C-H Alkenylation | Rhodium-based | C-H activation/oxidative addition | First-order kinetics in catalyst |

| C-H Silylation | Pd(OAc)₂ | Intramolecular C-H activation | Not specified |

| Ring-Opening Annulation | Iron(III)-catalyzed | C–N bond cleavage | Not specified |

| Dearomative Claisen Rearrangement | Not applicable | nih.govnih.gov Sigmatropic rearrangement | High yield and chirality transfer |

| Ethylene (B1197577) Hydrophenylation | Platinum(II) complexes | C-H activation as rate-determining step | kH/kD = 1.8(4) |

Coordination Chemistry and Ligand Design Principles with 1 2 2 Pyridyl Ethyl Indoline Ligands

Metal Complexation Studies

The study of how 1-(2-(2-pyridyl)ethyl)indoline interacts with metal ions is fundamental to understanding its potential as a ligand. These studies typically involve investigating the ways in which the ligand can bind to a metal center and the stability of the resulting complexes.

Investigation of Coordination Modes (e.g., N,N-chelation, N-coordination)

The structure of 1-(2-(2-pyridyl)ethyl)indoline suggests several possible coordination modes. The most common and anticipated mode is N,N-chelation , where both the pyridine (B92270) nitrogen and the indoline (B122111) nitrogen bind to the same metal ion, forming a stable five-membered chelate ring. This bidentate coordination is a well-established motif in coordination chemistry for ligands with similar architectures.

Alternatively, the ligand could act as a monodentate ligand, coordinating through only one of its nitrogen atoms. This could occur if steric hindrance prevents the chelate ring from forming or if the metal ion's coordination sphere is already saturated. In such cases, coordination would likely occur through the more basic and sterically accessible pyridine nitrogen.

Bridging coordination is another possibility, where the ligand links two different metal centers. This can lead to the formation of polynuclear complexes or coordination polymers. The specific coordination mode adopted will depend on a variety of factors, including the nature of the metal ion, the solvent system, and the presence of other coordinating anions or ligands.

Stoichiometry and Stability of Metal Complexes

The stoichiometry of metal complexes formed with 1-(2-(2-pyridyl)ethyl)indoline can vary. Typically, with divalent transition metal ions, complexes with a 1:1 or 1:2 metal-to-ligand ratio are expected. For instance, in a 1:1 complex, one molecule of the ligand would bind to one metal ion, while in a 1:2 complex, two ligand molecules would coordinate to a single metal center. The formation of these different stoichiometries is influenced by the coordination number and geometry preferences of the metal ion.

Table 1: Representative Stability Constants (log K) for Analogous N,N-Bidentate Ligand-Metal Complexes

| Metal Ion | Ligand Type | log K₁ | log K₂ | Reference |

| Cu(II) | Pyridyl-aliphatic amine | 9.60 | 12.67 | researchgate.net |

| Ni(II) | Pyridyl-aliphatic amine | 6.87 | 11.86 | researchgate.net |

| Zn(II) | Pyridyl-aliphatic amine | 5.62 | 10.71 | researchgate.net |

| Fe(II) | 2,2'-bipyridine | 4.2 | 8.1 | nih.gov |

Note: The data in this table is for analogous ligand systems and is presented to illustrate the expected range of stability constants for complexes of 1-(2-(2-pyridyl)ethyl)indoline. Direct experimental data for the target ligand is not currently available.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 1-(2-(2-pyridyl)ethyl)indoline would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Cu, Fe, Pd, Pt, Ru, Rh)

The coordination chemistry of 1-(2-(2-pyridyl)ethyl)indoline with transition metals is of particular interest due to the diverse catalytic, electronic, and magnetic properties of the resulting complexes.

Copper (Cu): Copper(II) complexes with N,N-bidentate ligands often exhibit square planar or distorted octahedral geometries. The synthesis of a Cu(II) complex of 1-(2-(2-pyridyl)ethyl)indoline would likely yield a [Cu(L)Cl₂] or [Cu(L)₂(H₂O)₂]²⁺ type complex, where L represents the ligand. These complexes are often colored due to d-d electronic transitions.

Iron (Fe): Iron complexes with this ligand could exist in both Fe(II) and Fe(III) oxidation states. The coordination environment and spin state of the iron center would be influenced by the ligand field strength and the presence of other ligands. For example, an octahedral [Fe(L)₂]²⁺ complex would be expected to be high-spin with paramagnetic properties.

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) complexes with bidentate nitrogen ligands typically adopt a square planar geometry. nih.gov The synthesis of [Pd(L)Cl₂] and [Pt(L)Cl₂] complexes would be a primary target. These types of complexes are of significant interest for their potential applications in catalysis and as anticancer agents. nih.gov

Ruthenium (Ru) and Rhodium (Rh): Ruthenium(II) and Rhodium(III) form a vast array of octahedral complexes with nitrogen-donor ligands. acs.org Complexes such as [Ru(L)₂(bpy)]²⁺ or [Rh(L)₂Cl₂]⁺ could be synthesized and would be expected to exhibit interesting photophysical and electrochemical properties. acs.orgnih.gov

Table 2: Expected Properties of Transition Metal Complexes with 1-(2-(2-pyridyl)ethyl)indoline

| Metal | Expected Complex Formula | Probable Geometry | Potential Research Interest |

| Cu(II) | [Cu(L)Cl₂], [Cu(L)₂]²⁺ | Square Planar/Octahedral | Catalysis, Bioinorganic Chemistry |

| Fe(II)/Fe(III) | [Fe(L)₂]²⁺/³⁺, [Fe(L)Cl₃] | Octahedral | Magnetism, Catalysis |

| Pd(II) | [Pd(L)Cl₂] | Square Planar | Catalysis, Materials Science |

| Pt(II) | [Pt(L)Cl₂] | Square Planar | Anticancer Agents, Catalysis |

| Ru(II) | [Ru(L)₂(bpy)]²⁺ | Octahedral | Photochemistry, Sensors |

| Rh(III) | [Rh(L)₂Cl₂]⁺ | Octahedral | Catalysis, Bioinorganic Chemistry |

Note: This table presents hypothetical complexes and their potential areas of interest based on the known coordination chemistry of analogous ligands.

Main Group Metal Complexes

The coordination chemistry of 1-(2-(2-pyridyl)ethyl)indoline is not limited to transition metals. Main group metals can also form stable complexes with this ligand. rsc.org For instance, complexes with metals like Zinc(II) are of interest for their role in biological systems and as fluorescent sensors. The coordination geometry of main group metal complexes is more varied and is often dictated by the size and electronic properties of the metal ion. For example, a Zn(II) complex could adopt a tetrahedral or octahedral geometry depending on the stoichiometry.

Electronic and Steric Tuning of Ligand Properties for Specific Applications

A key advantage of using ligands like 1-(2-(2-pyridyl)ethyl)indoline is the ability to systematically modify their structure to tune the properties of the resulting metal complexes. This tuning can be achieved through both electronic and steric modifications of the ligand framework.

Electronic Tuning: The electronic properties of the ligand can be altered by introducing electron-donating or electron-withdrawing substituents on either the indoline or the pyridine ring. For example, adding an electron-donating group like a methoxy (B1213986) group to the indoline ring would increase the electron density on the nitrogen atom, making it a stronger donor and potentially increasing the stability of the metal complex. nih.gov Conversely, an electron-withdrawing group like a nitro group would decrease the basicity of the nitrogen and could be used to modulate the redox potential of the metal center in the complex. acs.org

Steric Tuning: The steric environment around the metal center can be controlled by introducing bulky substituents on the ligand. For example, adding a bulky group, such as a tert-butyl group, near the coordinating nitrogen atoms can influence the coordination geometry, prevent the formation of higher-coordinate species, and create a specific pocket around the metal's active site. rsc.org This is a crucial strategy in the design of catalysts for selective organic transformations.

The ability to fine-tune the electronic and steric properties of 1-(2-(2-pyridyl)ethyl)indoline makes it a versatile platform for developing metal complexes with tailored reactivity and properties for a wide range of applications, from catalysis to materials science and bioinorganic chemistry. rsc.orgnih.gov

Applications in Homogeneous and Heterogeneous Catalysis

The true measure of a novel ligand's utility lies in its performance in catalytic reactions. The combination of a σ-donating indoline nitrogen and a π-accepting pyridine ring in 1-(2-(2-pyridyl)ethyl)indoline suggests that its metal complexes could be active in a range of catalytic processes. Nevertheless, specific studies validating these applications are conspicuously absent from the current body of scientific literature. The following sections will, therefore, discuss the general principles of catalysis where ligands with similar structural motifs have proven effective, thereby outlining a roadmap for future investigation into the catalytic potential of 1-(2-(2-pyridyl)ethyl)indoline.

Palladium-catalyzed cross-coupling reactions are fundamental tools in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions often hinges on the nature of the ligand coordinated to the palladium center. Ligands containing pyridine and related nitrogen heterocycles are known to be effective in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These ligands can stabilize the palladium catalyst, modulate its reactivity, and facilitate key steps in the catalytic cycle, including oxidative addition and reductive elimination.

For instance, palladium complexes of N-aryl-2-aminopyridines have been successfully employed in the synthesis of N-(2-pyridyl)indole frameworks through annulation reactions. nih.gov This highlights the potential of the pyridyl moiety to act as a directing group, facilitating C-H activation and subsequent bond formation. Given the structural similarity, it is plausible that a palladium complex of 1-(2-(2-pyridyl)ethyl)indoline could exhibit catalytic activity in such transformations. The indoline portion of the ligand could influence the steric and electronic environment around the metal center, potentially impacting reaction rates and selectivity.

Despite this potential, no specific data on the use of 1-(2-(2-pyridyl)ethyl)indoline as a ligand in any cross-coupling reaction has been reported. Future research in this area would need to involve the synthesis of its palladium complexes and their systematic evaluation in various cross-coupling reactions. Key parameters to investigate would include catalyst loading, reaction temperature, solvent effects, and substrate scope. The creation of data tables summarizing yields, turnover numbers (TON), and turnover frequencies (TOF) for a range of substrates would be essential to characterize the catalytic performance.